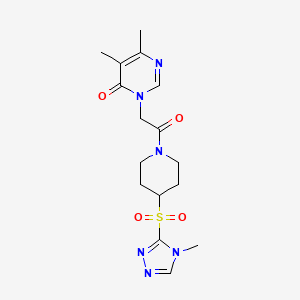
5,6-dimethyl-3-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,6-dimethyl-3-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C16H22N6O4S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5,6-Dimethyl-3-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound based on diverse research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of various precursors. The key steps typically involve:
- Formation of the Triazole Ring : The triazole moiety is synthesized via cyclization reactions involving hydrazines and appropriate carbonyl compounds.
- Pyrimidine Core Construction : The pyrimidine structure is constructed through condensation reactions that link the triazole and piperidine components.
- Final Coupling : The final product is obtained by coupling the synthesized intermediates under controlled conditions to ensure high yield and purity.
Research indicates that the compound exhibits significant biological activity through multiple mechanisms:
- Antimicrobial Activity : Studies have shown that derivatives of triazole compounds exhibit potent antibacterial effects against various pathogens. For instance, compounds similar in structure have demonstrated activity against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 0.5 to 8 µg/mL .
Pharmacological Profile
The biological activity of this compound can be summarized in the following table:
| Activity | Target/Effect | IC50/Activity Level |
|---|---|---|
| Antibacterial | Various bacterial strains | MIC 0.5 - 8 µg/mL |
| Antifungal | Fungal pathogens | IC50 values around 10 µg/mL |
| Anticancer | Colon carcinoma (HCT116) | IC50 = 6.2 µM |
| Breast cancer (T47D) | IC50 = 27.3 µM |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several triazole derivatives, including those structurally related to our compound. Results indicated that these compounds effectively inhibited bacterial growth, suggesting a potential for development as new antibiotics .
- Antitumor Activity : In vitro studies demonstrated that certain derivatives of the target compound inhibited cell proliferation in cancer cell lines such as HCT116 and T47D, with IC50 values indicating moderate to high potency against these cells .
- Molecular Docking Studies : Computational studies utilizing molecular docking have provided insights into the binding affinities of this compound with various targets, including enzymes involved in cancer metabolism and receptors associated with pain pathways . These studies suggest a multifaceted mechanism of action.
Properties
IUPAC Name |
5,6-dimethyl-3-[2-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O4S/c1-11-12(2)17-9-22(15(11)24)8-14(23)21-6-4-13(5-7-21)27(25,26)16-19-18-10-20(16)3/h9-10,13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNBZANBNZUJPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)S(=O)(=O)C3=NN=CN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














